molecular formula C14H22O3 B13969207 Phenol, 4-[(hexyloxy)methyl]-2-methoxy- CAS No. 81995-42-8

Phenol, 4-[(hexyloxy)methyl]-2-methoxy-

Katalognummer: B13969207
CAS-Nummer: 81995-42-8
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: HLDUYDHBVPGMRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4-[(hexyloxy)methyl]-2-methoxy- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This specific compound has a methoxy group (-OCH3) and a hexyloxy group (-OC6H13) attached to the aromatic ring, making it a substituted phenol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(hexyloxy)methyl]-2-methoxy- typically involves the alkylation of a phenol derivative. One common method is the Williamson ether synthesis, where a phenol reacts with an alkyl halide in the presence of a base. For instance, 4-hydroxy-3-methoxybenzyl alcohol can be reacted with hexyl bromide in the presence of a strong base like sodium hydride (NaH) to form the desired compound.

Industrial Production Methods

On an industrial scale, the production of such compounds often involves continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize the production rate and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4-[(hexyloxy)methyl]-2-methoxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones are the major products formed.

    Reduction: Hydroquinones are typically formed.

    Substitution: Depending on the electrophile, products like brominated or nitrated phenols can be formed.

Wissenschaftliche Forschungsanwendungen

Phenol, 4-[(hexyloxy)methyl]-2-methoxy- has several applications in scientific research:

Wirkmechanismus

The mechanism by which Phenol, 4-[(hexyloxy)methyl]-2-methoxy- exerts its effects involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular redox states and potentially leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death, which is particularly useful in targeting cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 4-[(hexyloxy)methyl]-2-methoxy- is unique due to the presence of both the methoxy and hexyloxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

81995-42-8

Molekularformel

C14H22O3

Molekulargewicht

238.32 g/mol

IUPAC-Name

4-(hexoxymethyl)-2-methoxyphenol

InChI

InChI=1S/C14H22O3/c1-3-4-5-6-9-17-11-12-7-8-13(15)14(10-12)16-2/h7-8,10,15H,3-6,9,11H2,1-2H3

InChI-Schlüssel

HLDUYDHBVPGMRO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOCC1=CC(=C(C=C1)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.